molecular formula C7H13NO2 B562917 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide CAS No. 176793-52-5

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide

Cat. No. B562917
CAS RN: 176793-52-5
M. Wt: 143.186
InChI Key: TUYOGUBDFMPSLK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is an organic compound . It is generally used as a free-radical spin-trapping agent, or electrophilic component during the synthesis of pyrrolidine derivatives . It may also be considered as 1,3-dipole in cycloaddition processes .


Synthesis Analysis

The spin traps substituted with some groups at the 4-position of dimethyl-1-pyrroline N-oxide (DMPO) were compared with DMPO itself regarding their abilities as spin traps and their physical properties . 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (4HMDMPO) was made by a unique method from 2(5H)-furanone .


Molecular Structure Analysis

The molecular formula of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is C7H13NO2 . Its molecular weight is 143.18 .


Chemical Reactions Analysis

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is used to study radicals formed by enzymatic acetaldehyde oxidation .


Physical And Chemical Properties Analysis

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a white to faintly yellow solid or oil (depending on the temperature because of the low melting point) and is commercially available . It has a melting point of 27–28°C, a boiling point of 66–67°C/0.6mmHg, a density of 1.015g/mL at 25°C, and a refractive index of nD25 1.4940 . It is soluble in H2O, EtOH, MeOH, DMSO, and most organic solvents .

Scientific Research Applications

Neuroprotective Agent

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (DMPO) is used as a neuroprotective agent due to its ability to trap nitric oxide, which plays a role in neurodegenerative diseases. By trapping nitric oxide, DMPO can help protect neurons from damage .

Spin Trapping of Radicals

DMPO is widely used in spin trapping, a method used to detect free radicals. It is particularly useful for studying radicals formed by enzymatic acetaldehyde oxidation and has been shown to decrease DNA damage in lymphocytes when incubated with NiCl2 .

Catalysis

DMPO can act as a ligand for metal complexes, serving as a catalyst in organic synthesis reactions. It provides high catalytic activity in oxidation reactions .

Metal Ion Sensing

Due to its ability to form stable complexes with metal ions, DMPO can be used as a sensor for detecting metal ions .

Synthesis of Pyrrolidine Derivatives

DMPO is used as an electrophilic component during the synthesis of pyrrolidine derivatives, which are valuable in various chemical syntheses .

1,3-Dipole in Cycloaddition Processes

As a 1,3-dipole, DMPO is involved in cycloaddition processes, which are crucial for constructing complex molecular structures .

Detection of Reactive Species by Mass Spectrometry A biotinylated analogue of DMPO has been developed for the specific capture and detection of highly reactive species by mass spectrometry. This application is significant for identifying proteins or peptides that interact with these reactive species .

Safety and Hazards

When handling 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOGUBDFMPSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661938
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide

CAS RN

176793-52-5
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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